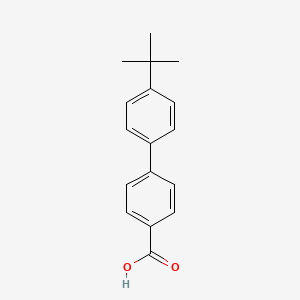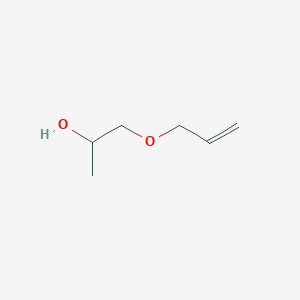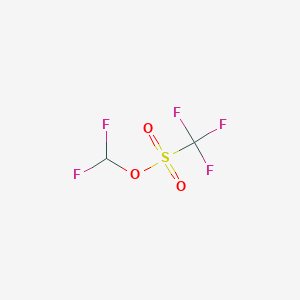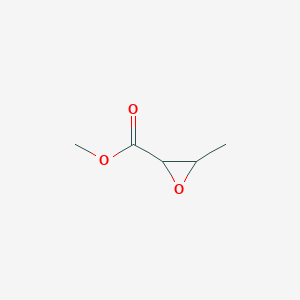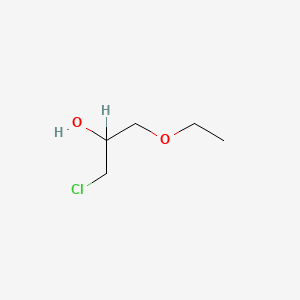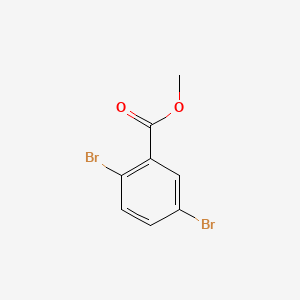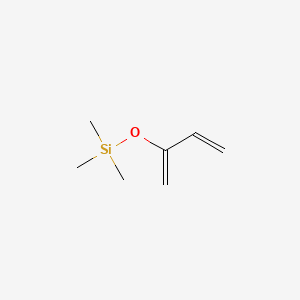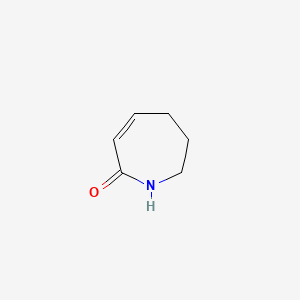
1-(4-甲基苯基)乙胺
描述
1-(4-Methylphenyl)ethylamine, also known as 1-p-tolylethanamine, is a chiral amine . It may be used in the preparation of 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate and ®-N-(1-p-tolylethyl)-2-methoxyacetamide .
Synthesis Analysis
®-(+)-1-(4-methylphenyl)ethylamine was synthesized via a series of chemical reactions with ®-N-[1-(4-methylphenyl)ethyl]acetamide. The steps are as follows: 1 g of the compound obtained in the previous stage will be used. 2 g of n-butanol was added, 0.63 g of potassium hydroxide was added, and the temperature was raised to 100 °C .
Molecular Structure Analysis
The molecular formula of 1-(4-Methylphenyl)ethylamine is C9H13N . The InChI representation is InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3 . The Canonical SMILES representation is CC1=CC=C(C=C1)C©N .
Chemical Reactions Analysis
1-(4-Methylphenyl)ethylamine may be used in the preparation of 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate and ®-N-(1-p-tolylethyl)-2-methoxyacetamide .
Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Methylphenyl)ethylamine is 135.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 26 Ų .
科学研究应用
结构研究
1-(4-甲基苯基)乙胺,作为类似p-羟基麻黄碱二氢磷酸盐的化合物的一部分,已经通过单晶X射线衍射等技术进行了结构性质的研究。这些研究有助于理解这类化合物在分子水平上的构象和构型,为它们在材料科学和制药等各个领域的潜在应用提供了见解 (Datta, Podder & Dattagupta, 1994)。
对映体分离
对1-(4-甲基苯基)乙胺的对映体分离对于获得其R-和S-对映体至关重要,这对于各种药物应用具有重要意义。研究已经开发了像使用(S)-苯乙酸这样的分离剂进行介电控制分离(DCR)的方法,从而有效地生产这些对映体 (Sakai et al., 2004)。
抗抑郁活性
一系列1-(4-甲基苯基)乙胺的衍生物已经被研究其潜在的抗抑郁活性。这些研究涉及评估神经递质摄取的抑制和在啮齿动物模型中的潜在抗抑郁效应,有助于开发新的抗抑郁药物 (Yardley et al., 1990)。
合成与优化
研究还专注于合成和改进1-(4-甲基苯基)乙胺的衍生物以用于各种应用。例如,对1-(4-甲基苯基)乙基烟酸酯的合成研究显示了其在国内生产和合成技术优化方面的重要性,表明其在化学制造中的潜力 (Liu Chunxin, 2009)。
生物学特性分析
在生物学研究的背景下,对新的取代1-苯基-2-环丙基甲胺类化合物进行检查,包括1-(4-甲基苯基)乙胺的衍生物,已经为它们与σ受体的亲和力提供了见解。这类研究对于理解这些化合物的药理学特性及其潜在的治疗应用至关重要 (Prezzavento et al., 2007)。
用于除草剂合成的酶解
已经探索了使用Novozym 435等酶对1-(4-甲基苯基)乙胺的衍生物,如1-(4-氯苯基)乙胺进行酶解,以制备新型除草剂。这项研究突出了酶法过程在生产化学品特定对映体用于农业用途中的应用 (Zhang et al., 2018)。
安全和危害
作用机制
Target of Action
1-(4-Methylphenyl)ethylamine, also known as 1-p-Tolylethanamine , is a chiral amine The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It has been used in the preparation of 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate and ®-n-(1-p-tolylethyl)-2-methoxyacetamide
属性
IUPAC Name |
1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDDXUMOXKDXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028260 | |
| Record name | 1-(4-Methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
586-70-9 | |
| Record name | 1-(4-Methylphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Methylphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-(4-Methylphenyl)ethylamine be used to create chiral ligands for metal complexes?
A1: Yes, 1-(4-Methylphenyl)ethylamine can act as a chiral building block for synthesizing ligands used in metal complexes. Researchers have successfully synthesized optically pure α-diimines and α-ketoimines by reacting 1-(4-Methylphenyl)ethylamine with 2,3-butanedione or 2,2′-pyridil, respectively. These chiral molecules were then used to create novel palladium(II) complexes. [, ]
Q2: What is the coordination geometry of the palladium(II) complex formed with 1-(4-Methylphenyl)ethylamine-derived ligands?
A2: Studies utilizing X-ray crystallography revealed that the palladium(II) complexes formed with 1-(4-Methylphenyl)ethylamine-derived ligands, specifically α-diimines and α-ketoimines, exhibit a square-planar geometry around the palladium center. [, , ]
Q3: How does the presence of 1-(4-Methylphenyl)ethylamine in a crystal lattice influence the outcome of a photochemical reaction?
A3: Research on the Yang photocyclization reaction within a crystal lattice showed that the presence of 1-(4-Methylphenyl)ethylamine as a salt with 6,6-diethyl-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate leads to distinct structural changes during the reaction. These changes include variations in cell constants, product content, and the orientation of molecular fragments. Interestingly, the distance between the reacting carbon atoms remains constant until a significant portion of the reaction is complete. []
Q4: Are there any studies investigating the anticancer potential of metal complexes incorporating 1-(4-Methylphenyl)ethylamine-derived ligands?
A4: Yes, in vitro studies have explored the anticancer activity of palladium(II) complexes containing chiral α-diimine and α-ketoimine ligands derived from 1-(4-Methylphenyl)ethylamine. These complexes demonstrated growth inhibition against various cancer cell lines, including leukemia, colon, breast, central nervous system, and prostate cancer. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




